![molecular formula C21H18Cl2N2O3S B6132354 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B6132354.png)
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide
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Overview
Description
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide, commonly known as CBM-588, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzamides and has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of CBM-588 is still not fully understood. However, studies have shown that it exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. CBM-588 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of certain kinases and transcription factors that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
CBM-588 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of prostaglandins, which are inflammatory mediators. CBM-588 has also been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain signaling pathways. Additionally, CBM-588 has been shown to exhibit anti-microbial activity against a wide range of bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of CBM-588 is its wide range of biological activities, which make it a promising candidate for the development of new drugs. However, the synthesis of CBM-588 is complex and requires specialized equipment and expertise, which can make it difficult to produce in large quantities. Additionally, the exact mechanism of action of CBM-588 is still not fully understood, which can make it difficult to optimize its use in the laboratory.
Future Directions
There are several potential future directions for the study of CBM-588. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on elucidating the exact mechanism of action of CBM-588, which could help to identify new targets for drug development. Additionally, future studies could focus on testing the efficacy of CBM-588 in animal models and clinical trials to determine its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of CBM-588 involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for the synthesis of CBM-588 involves the reaction of 4-chlorobenzylamine with 4-chlorophenyl isocyanate in the presence of methylsulfonyl chloride. This reaction is carried out in a solvent such as dichloromethane or chloroform and requires careful monitoring of the reaction conditions to ensure high yields of the desired product.
Scientific Research Applications
CBM-588 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. CBM-588 has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and bacterial infections.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-29(27,28)25(14-15-2-6-17(22)7-3-15)20-12-4-16(5-13-20)21(26)24-19-10-8-18(23)9-11-19/h2-13H,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXJSLVWKHQYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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